molecular formula C24H26ClN3O3 B6487790 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877634-34-9

3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B6487790
CAS No.: 877634-34-9
M. Wt: 439.9 g/mol
InChI Key: YZALBTXKHYOKKC-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring:

  • A 3-chlorobenzamide core, providing electron-withdrawing properties.
  • A piperazine ring substituted at the 4-position with a 4-methoxyphenyl group, introducing electron-donating methoxy functionality.
  • An ethyl linker bridging the benzamide and piperazine moieties, with a furan-2-yl substituent on the ethyl chain.

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-30-21-9-7-20(8-10-21)27-11-13-28(14-12-27)22(23-6-3-15-31-23)17-26-24(29)18-4-2-5-19(25)16-18/h2-10,15-16,22H,11-14,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZALBTXKHYOKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furan ring and the benzamide moiety. The final step often involves the chlorination of the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the benzamide core can bind to various enzymes or proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide moiety’s substitution pattern significantly influences electronic properties and binding affinity. Key comparisons include:

Compound Name Benzamide Substituent Piperazine Substituent Linker Type Melting Point (°C) Molecular Weight Source
Compound A 3-Chloro 4-Methoxyphenyl Ethyl + furan-2-yl N/A ~483.9* N/A
4-Chloro-N-(2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)benzamide [V021-6920] 4-Chloro 6-(4-Fluorophenyl)pyridazin-3-yl Oxoethyl N/A ~523.9
N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b) 4-Chloro-3-(CF₃) 4-Chloro-3-(CF₃)phenyl Ethoxyethyl 241–242 530
4-(4-(2-(3-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)-N-Hydroxybenzamide (D8) 3-Chloro (quinoline) 3-Chlorophenyl Quinoline-ethyl N/A ~556.0

Key Observations :

  • Electron-Withdrawing Effects : The 3-chloro substituent in Compound A may enhance electrophilicity compared to 4-chloro analogs (e.g., V021-6920) .
  • Trifluoromethyl Groups : Compounds like 8b exhibit increased lipophilicity and metabolic stability due to the CF₃ group .

Piperazine Ring Modifications

The piperazine substituent’s electronic and steric properties modulate receptor interactions:

Compound Name Piperazine Substituent Biological Relevance Source
Compound A 4-Methoxyphenyl Electron-donating; may enhance π-π stacking N/A
N-(2-(2-(4-(2-Chlorophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide 2-Chlorophenyl Moderate receptor affinity (e.g., D₂/D₃)
4-Chloro-N-{2-[4-(2-Fluorophenyl)-1-Piperazinyl]-2-Oxoethyl}Benzamide 2-Fluorophenyl Enhanced selectivity for serotonin receptors
4-Chloro-N-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide Phenyl Broad-spectrum receptor activity

Key Observations :

  • Methoxy vs.
  • Steric Effects : Bulky substituents (e.g., pyridazine in V021-6920) may hinder binding to compact receptor pockets .

Linker and Heterocyclic Modifications

The linker’s flexibility and heterocyclic components influence solubility and target engagement:

Compound Name Linker/Heterocycle Functional Impact Source
Compound A Ethyl + furan-2-yl Furan enhances hydrogen bonding capacity N/A
N-(2-(2-(4-(2-Methoxyphenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide (3i) Ethoxyethyl + thiophene Thiophene increases lipophilicity
3-Chloro-N-[(2S)-1-[(3S)-4-(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]-3-Methylbutan-2-yl]Benzamide Branched alkyl Steric hindrance reduces metabolic clearance

Key Observations :

  • Furan vs. Thiophene : Furan’s oxygen atom may improve aqueous solubility compared to thiophene’s sulfur, which is more lipophilic .
  • Ethyl vs. Oxoethyl Linkers : The absence of a ketone in Compound A’s linker may reduce polarity, enhancing blood-brain barrier penetration .

Physicochemical and Spectral Data Comparison

Available data from analogous compounds highlight trends in melting points and spectral features:

Compound Name Melting Point (°C) Notable NMR Shifts (¹H/¹³C) Source
Compound A N/A N/A N/A
N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzamide (D6) Not reported Aromatic protons: δ 7.2–8.5 ppm
N-[5-(4-{[4-(3-Methoxybenzoyl)Piperazin-1-yl]Carbonyl}Phenyl)Pyridin-2-yl]Acetamide (8d) 207–209 Methoxy group: δ 3.8 ppm (¹H), 55 ppm (¹³C)

Key Observations :

  • Methoxy Group Detection : Methoxy protons resonate at δ ~3.8 ppm in ¹H NMR, as seen in 8d , which would be expected in Compound A.
  • Chlorine Effects : The 3-chloro substituent in Compound A would deshield adjacent protons, shifting aromatic signals upfield compared to 4-chloro analogs.

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